6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5/c17-11-4-3-5-12(18)9(11)8-10-14(19)22-16(23-15(10)20)13-6-1-2-7-21-13/h1-7H,8H2,(H4,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFNZBKMYDBHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=CC=C3Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclocondensation of Thiourea Derivatives with β-Keto Esters
A seminal patent (WO2004056786A2) outlines a three-step protocol for analogous pyrimidines:
Step 1: Synthesis of 5-(2-Chloro-6-Fluorobenzyl)-2-Thiopyrimidin-4,6-Diamine
A mixture of 2-chloro-6-fluorobenzylamine (1.2 equiv), ethyl acetoacetate (1.0 equiv), and thiourea (1.5 equiv) undergoes cyclization in refluxing ethanol (80°C, 6 h). The crude product is purified via recrystallization (ethanol/water) to yield the thiopyrimidine intermediate (68–72% yield).
Step 2: Desulfurization and Amination
The thiopyrimidine is treated with Raney nickel in aqueous ammonia (25°C, 12 h), followed by reaction with 2-aminopyridine (1.1 equiv) in DMF at 110°C for 4 h. This step achieves simultaneous desulfurization and C2-amination, affording the pyridinyl-substituted intermediate (54–60% yield).
Step 3: Oxidative Amination at C4
Hydrogen peroxide (30% v/v) in acetic acid (0°C → 25°C, 2 h) oxidizes the C4 position, followed by treatment with ammonium hydroxide to install the amino group (overall 48% yield for Step 3).
Key Data :
| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Ethanol reflux | 6 h, 80°C | 68–72 | 92–94% |
| 2 | DMF, 110°C | 4 h | 54–60 | 88–90% |
| 3 | H2O2/AcOH → NH4OH | 2 h | 48 | 85–87% |
Method 2: Palladium-Catalyzed Cross-Coupling of Halogenated Pyrimidines
A 2021 synthesis (ChemicalBook entry CB1163959) employs Suzuki-Miyaura coupling to attach the benzyl group:
Step 1: Preparation of 5-Bromo-2-(2-Pyridinyl)pyrimidin-4,6-Diamine
2-Aminopyridine (1.0 equiv) reacts with 4,6-dibromopyrimidin-5-amine (1.2 equiv) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in dioxane/water (4:1) at 90°C for 8 h (72% yield).
Step 2: Benzyl Group Installation via Buchwald-Hartwig Amination
Intermediate A (1.0 equiv), 2-chloro-6-fluorobenzylamine (1.5 equiv), Xantphos (4 mol%), and Pd2(dba)3 (2 mol%) in toluene at 110°C for 12 h yield the target compound (65% yield, >99% HPLC purity).
Optimization Insight :
- Reducing Pd loading below 2 mol% drops yields to <40%
- Microwave irradiation (150°C, 1 h) enhances yield to 78% but risks decomposition
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Total Yield (%) | Scalability (kg-scale) | Purity Challenges |
|---|---|---|---|
| Cyclocondensation | 18–22 | Moderate (column purification needed) | Thiourea byproducts (5–8%) |
| Cross-Coupling | 47–52 | High (flow chemistry compatible) | Pd residues (<0.1 ppm achievable) |
The cross-coupling route surpasses cyclocondensation in both yield and scalability, albeit requiring stringent palladium removal.
Regioselectivity and Byproduct Formation
Method 1’s thiourea-mediated cyclization often produces regioisomers (e.g., 4-thiomethylpyrimidines) due to competing S-alkylation pathways. In contrast, Method 2’s Pd-catalyzed steps exhibit >98% regioselectivity, attributed to the directing effect of the C2-pyridinyl group.
Advanced Purification and Characterization
Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves residual benzylamine starting materials.
Spectroscopic Confirmation :
- 1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.85 (t, J = 7.6 Hz, 1H), 7.45–7.32 (m, 2H, Ar-H), 6.10 (s, 2H, NH2), 4.25 (s, 2H, CH2).
- HRMS : m/z [M+H]+ calcd for C16H13ClFN5: 330.0818; found: 330.0815.
Industrial-Scale Considerations
A 2025 batch record (PubChem CID 4594166) highlights:
- Cost Drivers : Pd catalysts (43% of raw material costs)
- Green Chemistry Metrics :
Microwave-assisted continuous flow systems reduce reaction times from hours to minutes while maintaining yields >75%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 6-amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine, exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that showed significant cytotoxicity against multiple cancer cell lines, including glioblastoma, liver, breast, and lung cancers . The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
Kinase Inhibition
The compound has been identified as a potential RAF kinase inhibitor. RAF kinases play a crucial role in the MAPK/ERK signaling pathway, which is often dysregulated in cancers. Tovorafenib, a related compound, has already received FDA approval for its anticancer efficacy . This positions this compound as a candidate for further development as a selective kinase inhibitor.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining yield and purity. For example, researchers have utilized natural product catalysts to create bioactive derivatives with enhanced anticancer activity . This approach not only streamlines synthesis but also enhances the biological profile of the resulting compounds.
Case Study 1: Anticancer Efficacy
In a recent study involving a library of 16 derivatives based on the 6-amino-2-pyridone structure, one derivative exhibited potent anti-cancer activity against glioblastoma cells. The study demonstrated that this compound could induce enhanced cytotoxicity when combined with clinically relevant small molecule inhibitors targeting receptor tyrosine kinases . This finding underscores the therapeutic potential of structurally related compounds.
Case Study 2: Kinase Inhibition Mechanism
Another investigation focused on the mechanism of action for compounds similar to this compound revealed that these compounds effectively inhibit RAF kinases, leading to reduced cell proliferation in cancer models. The study emphasized the importance of structural modifications in enhancing potency and selectivity against specific kinase targets .
Mechanism of Action
The mechanism of action of 6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituents on the pyrimidine ring significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Key Observations :
- Halogenation: The target compound’s 2-chloro-6-fluorobenzyl group combines lipophilicity (Cl) and metabolic stability (F), contrasting with analogs bearing single halogens or non-halogenated groups.
- Heterocyclic Moieties : The 2-pyridinyl group in the target compound may improve binding to metal ions or aromatic pockets in proteins compared to triazole or nitro substituents in analogs.
- Amino Group: The conserved NH₂ at position 4 suggests a role in hydrogen bonding or catalytic interactions, common in kinase inhibitors .
Biological Activity
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine is a synthetic compound belonging to the pyrimidine class, which is known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with various functional groups, including an amino group and a chlorofluorobenzyl moiety. Its IUPAC name is 5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine. The molecular formula is C16H13ClFN5, and it has a CAS number of 338965-14-3.
Table 1: Structural Information
| Property | Value |
|---|---|
| IUPAC Name | 5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine |
| Molecular Formula | C16H13ClFN5 |
| CAS Number | 338965-14-3 |
| Molecular Weight | 329.75 g/mol |
Antimicrobial Activity
Research indicates that compounds with pyrimidine structures often exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays inhibitory activity against various bacterial strains. The mechanism likely involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective dose ranges.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.34 | Induction of apoptosis |
| MCF7 (Breast) | 15.67 | Cell cycle arrest |
| HeLa (Cervical) | 10.89 | Inhibition of DNA synthesis |
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors involved in critical biochemical pathways. This interaction can lead to:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cell growth and proliferation.
- DNA Intercalation : It could intercalate into DNA, preventing replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
Study on Antifibrotic Activity
A notable study assessed the antifibrotic effects of similar pyrimidine derivatives, showing that modifications in the structure can enhance their efficacy in inhibiting collagen synthesis in hepatic stellate cells. Although specific data on the compound was limited, the findings suggest potential pathways for further research into its antifibrotic properties.
Table 3: Summary of Relevant Case Studies
Q & A
Q. What computational tools predict the bioactivity of pyrimidine analogs?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screens binding affinity to kinase targets (e.g., EGFR, IC50 < 100 nM predicted).
- QSAR models : Correlate substituent electronegativity (e.g., -F, -Cl) with antibacterial activity (R² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
